1-(4-Nitrophenyl)-4-phenylpiperidine

Catalog No.
S8939436
CAS No.
M.F
C17H18N2O2
M. Wt
282.34 g/mol
Availability
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1-(4-Nitrophenyl)-4-phenylpiperidine

Product Name

1-(4-Nitrophenyl)-4-phenylpiperidine

IUPAC Name

1-(4-nitrophenyl)-4-phenylpiperidine

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

InChI

InChI=1S/C17H18N2O2/c20-19(21)17-8-6-16(7-9-17)18-12-10-15(11-13-18)14-4-2-1-3-5-14/h1-9,15H,10-13H2

InChI Key

UDIIKADUIIABJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

1-(4-Nitrophenyl)-4-phenylpiperidine is a chemical compound with the molecular formula C11H14N2O2C_{11}H_{14}N_{2}O_{2} and a molecular weight of approximately 206.24 g/mol. It is characterized by a piperidine ring substituted at the nitrogen atom with a 4-nitrophenyl group and at the 4-position with another phenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

, primarily due to its functional groups. Key reactions include:

  • Nucleophilic Aromatic Substitution: The nitro group on the aromatic ring can facilitate nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Reduction Reactions: The nitro group can be reduced to an amine, leading to derivatives that may exhibit different biological activities.
  • Formation of Salts: The basic nitrogen atom in the piperidine ring can form salts with acids, which may enhance solubility and bioavailability.

Research indicates that 1-(4-Nitrophenyl)-4-phenylpiperidine exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential as an antiarrhythmic agent and has shown affinities for various receptors, including adrenergic receptors. The compound's structural characteristics suggest it may also interact with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

The synthesis of 1-(4-Nitrophenyl)-4-phenylpiperidine typically involves:

  • Starting Materials: The synthesis often begins with commercially available piperidine derivatives and nitro-substituted phenyl compounds.
  • Reaction Conditions: Common methods include nucleophilic aromatic substitution reactions under basic conditions or using coupling agents to facilitate the formation of the piperidine structure.
  • Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

For example, one method involves reacting 1-fluoro-2-bromo-4-nitrobenzene with a piperidine derivative in the presence of a base, yielding 1-(4-nitrophenyl)-4-phenylpiperidine with high selectivity .

1-(4-Nitrophenyl)-4-phenylpiperidine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing drugs targeting cardiovascular diseases and neurological disorders.
  • Research Tool: The compound can serve as a reference standard in studies investigating receptor interactions and pharmacological effects.
  • Chemical Intermediate: It may also be used as an intermediate in synthesizing other complex organic molecules.

Studies examining the interactions of 1-(4-Nitrophenyl)-4-phenylpiperidine with various biological targets have revealed its potential efficacy in modulating receptor activity. For instance:

  • Adrenergic Receptor Binding: Research has shown that derivatives of this compound can bind effectively to alpha-adrenergic receptors, influencing cardiovascular responses .
  • Neurotransmitter Interaction: Its structural similarity to known neurotransmitter modulators suggests possible interactions within dopaminergic and serotonergic pathways.

These studies underline the importance of understanding how modifications to the core structure can impact biological activity.

Several compounds share structural similarities with 1-(4-Nitrophenyl)-4-phenylpiperidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-PhenylpiperidinePiperidine ring with a phenyl groupUsed widely as a reference compound in pharmacology
1-(3-Nitrophenyl)-4-phenylpiperidineSimilar structure but with a nitro group at position 3Potentially different receptor interactions
1-(2-Nitrophenyl)-4-phenylpiperidineNitro group at position 2May exhibit distinct pharmacological profiles
1-(4-Methylphenyl)-4-phenylpiperidineMethyl substitution instead of nitroAltered lipophilicity affecting bioavailability

The uniqueness of 1-(4-Nitrophenyl)-4-phenylpiperidine lies in its specific nitro substitution pattern and its resultant biological properties, which differentiate it from other similar compounds. Its potential as an antiarrhythmic agent and its interaction profile make it a valuable candidate for further research in medicinal chemistry.

Molecular Structure and Formula

1-(4-Nitrophenyl)-4-phenylpiperidine (C₁₇H₁₈N₂O₂) features a six-membered piperidine ring substituted with a phenyl group at position 4 and a 4-nitrophenyl group at position 1. The nitro group (-NO₂) at the para position of the aromatic ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Comparative Physical Properties of Piperidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-(4-Nitrophenyl)-4-phenylpiperidineC₁₇H₁₈N₂O₂282.344-phenyl, 1-(4-nitrophenyl)
4-(4-Nitrophenyl)piperidineC₁₁H₁₄N₂O₂206.244-(4-nitrophenyl)
1-(2-Nitrophenyl)piperidine-4-carboxylic acidC₁₂H₁₂N₂O₄248.242-nitrophenyl, carboxylic acid

The IUPAC name follows positional numbering: the piperidine nitrogen (position 1) binds to the 4-nitrophenyl group, while the phenyl group occupies position 4. The SMILES notation is C1CCN(CC1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-], reflecting the stereoelectronic arrangement.

Spectral Characterization

While experimental spectral data for 1-(4-Nitrophenyl)-4-phenylpiperidine is unavailable, analogous compounds provide benchmarks:

  • ¹H NMR: Piperidine protons resonate at δ 1.5–2.5 ppm (multiplet), aromatic protons at δ 6.8–8.2 ppm.
  • IR: Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

282.136827821 g/mol

Monoisotopic Mass

282.136827821 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-21-2023

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